molecular formula C16H12ClN3O2S B2661656 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 337923-87-2

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

Cat. No.: B2661656
CAS No.: 337923-87-2
M. Wt: 345.8
InChI Key: PNWOBMHSFUMWGC-UHFFFAOYSA-N
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Description

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a pyrimidine derivative characterized by:

  • Chlorine at position 4, enhancing electrophilicity for nucleophilic substitution reactions.
  • A 4-pyridinyl substituent at position 2, offering aromatic stacking capabilities and basicity.

Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural similarity to nucleic acid bases. Notable examples include antiviral agents (e.g., sulfadiazine) and kinase inhibitors (e.g., imatinib) . The sulfonyl group in this compound may improve metabolic stability and target binding compared to thioether or hydroxyl analogs .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOBMHSFUMWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The pyridinyl group can participate in further cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thio derivatives of the pyrimidine ring.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine exhibits antimicrobial properties. A study synthesized a series of pyrimidine derivatives, including this compound, and tested their efficacy against various Gram-positive and Gram-negative bacteria. The results demonstrated promising in vitro activity, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a study focusing on pyrimidine derivatives, compounds similar to this compound were shown to inhibit inflammatory pathways, indicating that this compound may possess similar therapeutic benefits .

Targeting Kinases

This compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Its structural characteristics allow it to interact effectively with kinase targets, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship Studies

The compound's structure allows for modifications that can enhance its biological activity. Research into structure-activity relationships (SAR) has revealed that alterations in the phenylsulfonyl group can significantly affect the compound's potency against various biological targets, paving the way for optimized drug candidates .

Enzyme Inhibition

Studies have shown that this compound can act as an enzyme inhibitor. Specifically, it has been tested against enzymes involved in metabolic pathways, demonstrating the capability to modulate enzyme activity effectively .

Cellular Mechanisms

The compound's interaction with cellular mechanisms has been explored through various assays. It has been found to influence cell signaling pathways, which are crucial for cell proliferation and survival, thus highlighting its potential as a research tool in cellular biology .

Data Table: Summary of Applications

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Gram-positive and negative bacteria
Anti-inflammatory PropertiesInhibits inflammatory pathways
Drug DiscoveryPotential kinase inhibitor for cancer therapy
Enzyme InhibitionModulates activity of key metabolic enzymes
Cellular MechanismsInfluences cell signaling pathways

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonylmethyl group may enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Biological Relevance References
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine Cl (4), PhSO₂CH₂ (6), 4-Pyridinyl (2) Sulfonyl, Chloro, Pyridine Potential kinase inhibition [Target]
4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine (12) Cl (4), OMe (6), MeSO₂Ph (2) Methoxy, Sulfonyl Radioligand for imaging
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine ClPhS (4), MeSO₂CH₂ (6), Ph (2) Sulfanyl, Sulfonyl Unknown
4-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine Cl (4), ClPhCH₂S (2), Me (6) Sulfanyl, Chloro Antimicrobial potential
4-[[(4-Chlorophenyl)sulfinyl]methyl]-6-phenoxy-2-phenylpyrimidine ClPhSOCH₂ (4), OPh (6), Ph (2) Sulfinyl, Phenoxy Unreported
4-Chloro-6-(methoxymethyl)-2-(3-pyridinyl)pyrimidine Cl (4), MeOCH₂ (6), 3-Pyridinyl (2) Methoxymethyl Intermediate in drug synthesis

Key Findings:

Electron-Withdrawing Effects :

  • The sulfonyl group (PhSO₂) in the target compound increases electrophilicity at position 4 compared to sulfanyl (S–) or sulfinyl (SO) groups . This enhances reactivity in substitution reactions, critical for functionalizing pyrimidines in drug synthesis .
  • Methoxy or methoxymethyl substituents (e.g., compound 12 and ) reduce electrophilicity, favoring stability over reactivity .

Biological Interactions: The 4-pyridinyl group in the target compound may facilitate interactions with kinase ATP-binding pockets, similar to imatinib’s pyridine moiety . Phenylsulfonylmethyl at position 6 could mimic ATP’s phosphate group, enhancing binding affinity compared to non-sulfonylated analogs .

Synthetic Flexibility: Chlorine at position 4 allows versatile functionalization (e.g., coupling with amines or alcohols) .

Pharmacological Potential: Sulfonylated pyrimidines (target compound, ) are prioritized in kinase inhibitor research due to their polarity and hydrogen-bonding capacity . Compounds with chlorophenyl substituents (e.g., ) show antimicrobial activity, suggesting structural motifs for dual-targeting agents .

Biological Activity

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a compound with notable biological activities, particularly in the realm of medicinal chemistry. Its structure, featuring a pyrimidine core substituted with a phenylsulfonylmethyl group and a chlorine atom, positions it as a candidate for various pharmacological applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

Molecular Structure

  • Chemical Name : this compound
  • Molecular Formula : C16H12ClN3O2S
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 337923-87-2

Structural Representation

PropertyValue
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8 g/mol
CAS Number337923-87-2

Research indicates that this compound exhibits significant activity against various cancer cell lines. Its mechanism primarily involves the inhibition of specific kinases, which are crucial for cell proliferation and survival.

Inhibition of Aurora Kinase

A key study highlighted its role as an inhibitor of Aurora-A kinase, a protein essential for mitosis. The compound demonstrated an IC50 value of approximately 0.16μM0.16\,\mu M, indicating potent inhibitory effects on this kinase, which is often overexpressed in cancer cells .

Anticancer Activity

The compound has been evaluated against several human tumor cell lines:

Cell LineIC50 (μM)
MCF-70.46
NCI-H4600.39
HCT1161.1

These results suggest that the compound is effective in reducing cell viability in these cancer models, making it a promising candidate for further development as an anticancer agent .

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. For instance, it displayed a cytotoxic concentration (CC50) significantly higher than the effective concentration (EC50) in normal hepatocytes .

Case Study 1: In Vivo Efficacy

In a preclinical model using xenografted tumors, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by up to 70% after four weeks of treatment .

Case Study 2: Combination Therapy

Another investigation assessed the efficacy of this compound in combination with standard chemotherapeutic agents such as doxorubicin. The combination therapy exhibited synergistic effects, leading to enhanced apoptosis in cancer cells compared to monotherapy .

Q & A

Q. What safety protocols are critical when handling 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine in laboratory settings?

Methodological Answer:

  • Protective Equipment : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes if toxic vapors are generated .
  • Waste Management : Segregate hazardous waste (e.g., reaction byproducts) and dispose via certified chemical waste handlers to avoid environmental contamination .
  • Spill Control : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent compound dispersion.

Q. What are the foundational steps for synthesizing and purifying this compound?

Methodological Answer:

  • Synthetic Route : Start with a nucleophilic substitution at the 4-chloro position of the pyrimidine core, followed by sulfonylmethylation using phenylsulfonylmethyl chloride. Intermediate purification via silica gel chromatography (hexane/EtOAc gradient) is recommended .
  • Yield Optimization : Use anhydrous solvents (e.g., DCM) and controlled temperature (0–5°C) during sulfonation to minimize side reactions .
  • Purity Verification : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .

Advanced Research Questions

Q. How can structural elucidation resolve discrepancies in reported bioactivity data for pyrimidine derivatives?

Methodological Answer:

  • X-ray Crystallography : Determine dihedral angles between the pyrimidine ring and substituents (e.g., phenylsulfonyl group). For example, angles >30° may reduce π-π stacking, altering receptor binding .
  • Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds) that stabilize conformations, impacting solubility and membrane permeability .
  • Comparative Studies : Overlay crystal structures of derivatives with varying substituents (e.g., fluoro vs. methoxy groups) to correlate steric/electronic effects with bioactivity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for novel derivatives?

Methodological Answer:

  • Variable Screening : Use fractional factorial designs to prioritize factors (e.g., temperature, catalyst loading) affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. regioselectivity) to identify optimal conditions .
  • Computational Integration : Combine DoE with quantum chemical calculations (e.g., DFT for transition state analysis) to predict reaction pathways and reduce experimental iterations .

Q. What methodologies assess the compound’s biological activity in antimicrobial studies?

Methodological Answer:

  • MIC Assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Time-Kill Kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
  • Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) to evaluate potentiation via checkerboard assays .

Q. How can researchers address contradictions in solubility versus bioactivity data?

Methodological Answer:

  • Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1.2–7.4) to measure intrinsic solubility. Compare with calculated logP values .
  • Prodrug Strategies : Modify the sulfonyl group (e.g., esterification) to enhance aqueous solubility without compromising target binding .
  • In Silico Modeling : Apply QSAR models to balance lipophilicity (e.g., cLogP <3) and polar surface area (>60 Ų) for optimal absorption .

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